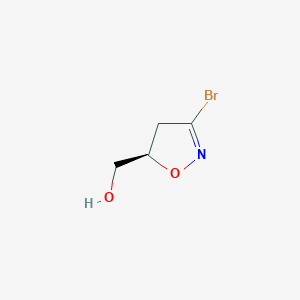

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is a chemical compound with the molecular formula C4H6BrNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of a suitable isoxazole derivative, followed by reduction to introduce the methanol group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and reducing agents like sodium borohydride (NaBH4).

Industrial Production Methods

Industrial production of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 3 of the isoxazole ring undergoes nucleophilic substitution under controlled conditions. For example:

-

Reaction with amines : Substitution with azetidine-2-carboxamide derivatives in the presence of a base yields inhibitors targeting enzymes like tissue transglutaminase (TG2) .

-

Catalytic asymmetric synthesis : Using chiral catalysts such as quininium bromide, enantioselective substitution achieves up to 79.5% ee in the formation of S-configured benzamide derivatives .

Key reaction parameters :

Oxidation of the Hydroxymethyl Group

The primary alcohol moiety can be oxidized to a carboxylic acid or ketone:

-

TEMPO-mediated oxidation : In dichloroethane (DCE) with Fe(NO3)3, the hydroxymethyl group is oxidized to a carboxylate, enabling further functionalization (e.g., esterification) .

-

Biological oxidation pathways : Metabolite studies suggest enzymatic oxidation contributes to its bioactivity in medicinal contexts .

Ring-Opening Reactions

The dihydroisoxazole ring undergoes selective cleavage under acidic or reductive conditions:

-

Acid hydrolysis : In AcOH/H2O (5:1) at 40°C, the ring opens to form β-hydroxy nitriles, which are precursors to amino alcohols .

-

Reductive cleavage : Catalytic hydrogenation (H2/Pd-C) reduces the N–O bond, yielding γ-amino alcohols with retained stereochemistry.

Stereochemical Transformations

The chiral center at position 5 influences reaction outcomes:

-

Resolution via mandelic acid : Racemic mixtures are resolved using l-mandelic acid in MeOH/i-PrOH, achieving 87% enantiomeric purity .

-

Impact on biological activity : The R-configuration enhances binding affinity to TG2 by 3-fold compared to S-enantiomers, as shown in kinetic studies .

Kinetic parameters for TG2 inhibition :

| Inhibitor Structure | KI (mM) | kinh (min−1) | kinh/KI (M−1min−1) |

|---|---|---|---|

| (R)-Bromo-dihydroisoxazole derivative | 0.019 | 0.071 | 3,600 |

| (S)-Bromo-dihydroisoxazole derivative | 0.099 | 0.09 | 925 |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Reacts with aryl boronic acids to form biaryl derivatives, expanding applications in material science.

-

Buchwald-Hartwig amination : Forms C–N bonds with secondary amines under Pd(OAc)2/XPhos catalysis .

Derivatization for Drug Discovery

The compound serves as a scaffold in medicinal chemistry:

-

Azetidine-carboxamide conjugates : Synthesized via carbodiimide coupling, yielding TG2 inhibitors with IC50 values < 100 nM .

-

Quinoline hybrids : Attaching quinoline moieties enhances pharmacokinetic properties, as evidenced by 17.4% isolated yield in multi-step syntheses .

Stability and Side Reactions

Scientific Research Applications

®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

Industry: Used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the isoxazole ring are key structural features that contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

- ®-(3-Chloro-4,5-dihydroisoxazol-5-yl)methanol

- ®-(3-Fluoro-4,5-dihydroisoxazol-5-yl)methanol

- ®-(3-Iodo-4,5-dihydroisoxazol-5-yl)methanol

Uniqueness

®-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of reactivity and stability, making it a versatile compound for various applications.

Biological Activity

(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and antiprotozoal effects. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a brominated isoxazole ring that contributes to its biological activity. The stereochemistry of this compound plays a crucial role in its pharmacological effects.

Biological Activity Overview

-

Antimalarial Activity :

- Research indicates that this compound exhibits significant antimalarial properties. It has been shown to inhibit key enzymes involved in the glycolytic pathway of Plasmodium falciparum, the malaria-causing parasite.

- In vitro studies demonstrate sub-micromolar IC50 values against various strains of P. falciparum, indicating potent activity. The compound's stereochemistry affects its potency, with the (5S, αS) configuration being more active than its counterparts .

-

Mechanism of Action :

- The mechanism involves irreversible inhibition of enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), crucial for the parasite's energy metabolism. This inhibition leads to reduced viability of the malaria parasite .

- The bromine atom at the C-3 position enhances reactivity towards nucleophilic attack by catalytic residues in target enzymes, facilitating covalent bonding and sustained inhibition .

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

| Study | Compound Tested | Activity | IC50 Value | Target |

|---|---|---|---|---|

| Study 1 | This compound | Antimalarial | < 1 μM | P. falciparum GAPDH |

| Study 2 | Various isomers | Antimalarial | 1 < IC50 < 10 μM | P. falciparum |

| Study 3 | This compound derivatives | Enzyme inhibition | > 50% inhibition at 100 μM | GAPDH |

In Vitro Studies

In vitro experiments have shown that the compound effectively inhibits P. falciparum GAPDH activity at concentrations significantly lower than those required for other isomers. This highlights the importance of stereochemistry in determining biological efficacy .

Properties

Molecular Formula |

C4H6BrNO2 |

|---|---|

Molecular Weight |

180.00 g/mol |

IUPAC Name |

[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol |

InChI |

InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2/t3-/m1/s1 |

InChI Key |

WHYBJMZOIKMVCQ-GSVOUGTGSA-N |

Isomeric SMILES |

C1[C@@H](ON=C1Br)CO |

Canonical SMILES |

C1C(ON=C1Br)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.